![molecular formula C18H20N2O2 B5652422 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5652422.png)
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide, also known as BP897, is a novel compound that has been of great interest to the scientific community. BP897 is a selective dopamine D3 receptor antagonist that has been shown to have potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a selective dopamine D3 receptor antagonist that acts by blocking the activity of dopamine at the D3 receptor. The D3 receptor is predominantly expressed in the mesolimbic and mesocortical dopamine pathways, which are involved in reward and motivation. By blocking the activity of dopamine at the D3 receptor, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior. In addition, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Biochemical and Physiological Effects:
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to reduce drug-seeking behavior and relapse, improve cognitive function, and reduce negative symptoms of schizophrenia. In addition, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease. These effects are thought to be mediated through the selective blockade of the dopamine D3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective dopamine D3 receptor antagonist, which allows for the specific targeting of this receptor. In addition, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation of 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. Another direction is to investigate the potential use of 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide as a tool compound for the study of dopamine D3 receptor function. Finally, the development of new analogs of 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of even more effective drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide involves several steps, including the formation of the cyclopentene ring, the introduction of the amide group, and the addition of the benzyloxyethyl group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. In addition, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. Furthermore, 2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-phenylmethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c19-18(21)15-11-14-7-4-8-16(14)20-17(15)9-10-22-12-13-5-2-1-3-6-13/h1-3,5-6,11H,4,7-10,12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTASQSPOIULQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)CCOCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)
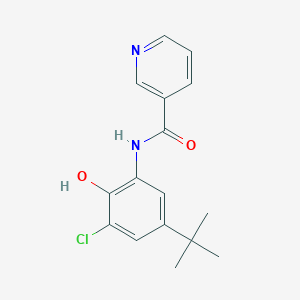
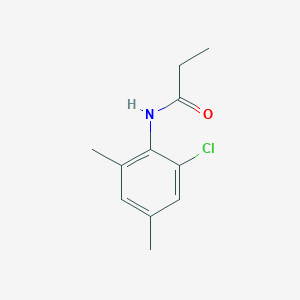
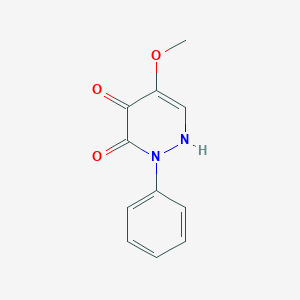
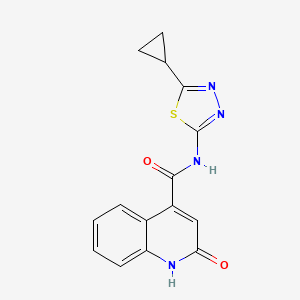
![N,N-dimethyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5652376.png)


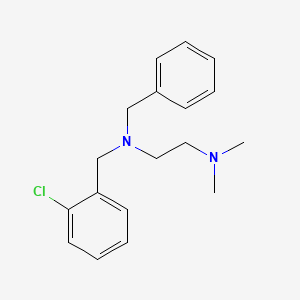
![(1R*,5R*)-6-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652387.png)
![8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5652402.png)

![1-(2-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5652412.png)
![1-(4-chlorobenzoyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5652428.png)